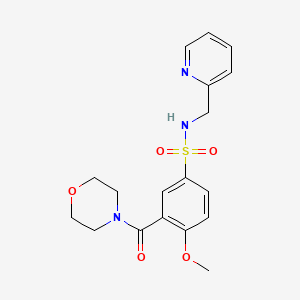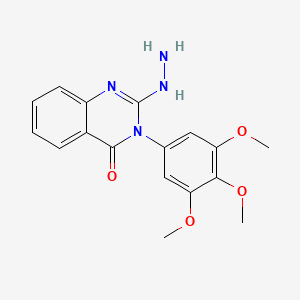
N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. It has been found to exhibit potential therapeutic properties in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and infection. For example, in breast cancer cells, it was found to induce apoptosis by activating the caspase-3 pathway. In macrophages, it was found to inhibit the NF-κB (Nuclear Factor-kappa B) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial activities, it has also been found to exhibit antioxidant and analgesic activities. Moreover, it has been found to exhibit low toxicity in various in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various cancer cell lines, bacteria, and fungi. Another advantage is its low toxicity, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions related to N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Moreover, it can be further studied for its potential therapeutic applications in various diseases like cancer, inflammation, and infection. Additionally, it can be studied for its potential synergistic effects with other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis (programmed cell death). In another study, it was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6) in macrophages. Moreover, it has also been found to exhibit significant antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-21-15-7-6-11(8-16(15)22-2)14-10-23-17(20-14)19-13-5-3-4-12(18)9-13/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUZKLZRQWUAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B4658879.png)
![(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4658885.png)

![1-methyl-5-({[3-(4-morpholinyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658903.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B4658907.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4658911.png)
![1-butyryl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4658915.png)




![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4658937.png)
![(2-chlorobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4658959.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4658969.png)